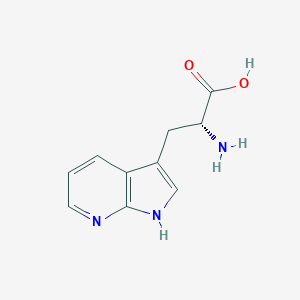

D-7-Azatryptophan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428421 | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134235-82-8 | |

| Record name | 7-Aza-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of D-7-Azatryptophan

Introduction

7-Azatryptophan (7-AW), a non-canonical amino acid and an isostere of tryptophan, serves as a powerful fluorescent probe in biochemical and biophysical research. Its unique photophysical properties, which are distinct from those of natural tryptophan, allow for selective excitation and monitoring, making it an invaluable tool for studying protein structure, dynamics, folding, and interactions. The substitution of a carbon atom with a nitrogen atom in the indole ring at the 7th position results in significant shifts in its absorption and emission spectra, a high sensitivity to the local environment, and a distinct fluorescence decay profile.[1][2] This guide provides a comprehensive overview of the core photophysical properties of 7-Azatryptophan, detailed experimental protocols for their characterization, and visual representations of key processes.

Core Photophysical Properties

The primary advantage of 7-Azatryptophan lies in its spectral characteristics that are easily distinguishable from tryptophan.[3] Its absorption and emission spectra are red-shifted, and its fluorescence quantum yield and lifetime are highly dependent on the polarity of its environment.[1][2]

Absorption and Emission Spectra

Compared to tryptophan, the absorption maximum of 7-Azatryptophan is red-shifted by approximately 10 nm, while its fluorescence emission maximum shows a more substantial red-shift of about 46 nm.[1][2] This spectral separation allows for the selective excitation of 7-AW without significant interference from tryptophan residues within a protein.[2] The fluorescence of 7-AW is notably sensitive to its environment; for instance, the emission of its chromophore, 7-azaindole (7AI), shifts from 325 nm in a nonpolar solvent like cyclohexane to 400 nm in water.[2]

Quantum Yield

The fluorescence quantum yield (QY) of 7-Azatryptophan is highly sensitive to solvent polarity. In aqueous solutions at neutral pH, its fluorescence is significantly quenched, resulting in a low quantum yield.[2][4] This quenching is a key characteristic, as the fluorescence intensity can increase dramatically when the molecule is shielded from water, such as when it becomes buried within a protein's hydrophobic core upon folding or binding.[4]

Fluorescence Lifetime

A significant and advantageous feature of 7-Azatryptophan is its single-exponential fluorescence decay in water over a wide pH range (pH 4-10).[1][5][6][7] This contrasts sharply with the complex, non-exponential decay of tryptophan, simplifying data analysis.[8] The typical fluorescence lifetime for 7-AW in water at 20°C and neutral pH is approximately 780 picoseconds.[1][7] This predictable decay behavior makes 7-AW a more reliable probe for time-resolved fluorescence studies.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters for 7-Azatryptophan and its chromophore, 7-Azaindole, in various environments.

Table 1: Comparison of 7-Azatryptophan and Tryptophan

| Property | 7-Azatryptophan | Tryptophan | Reference |

| Absorption Shift | Red-shifted by ~10 nm | - | [1][2] |

| Emission Shift | Red-shifted by ~46 nm | - | [1][2] |

| Fluorescence Decay (in water) | Single-Exponential | Non-Exponential | [1][5] |

| Fluorescence Lifetime (in water, pH 7, 20°C) | ~780 ps | - | [1][7] |

Table 2: Solvent-Dependent Properties of 7-Azatryptophan and 7-Azaindole

| Molecule | Solvent | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference |

| 7-Azatryptophan | Water (pH 7) | ~290 nm | ~400 nm | 0.01 | 780 ps | [2][8] |

| 7-Azatryptophan | Acetonitrile | - | ~362 nm | 0.25 | - | [2] |

| 7-Azaindole | Cyclohexane | - | 325 nm | High (~0.1) | 1.72 ns | [1][2] |

| 7-Azaindole | Water | - | 400 nm | Low (decreased 10-fold) | 0.82 ns | [1][2] |

| 7-Azaindole | Diethyl Ether | - | 345 nm | - | - | [2] |

| 7-Azaindole | n-Propanol | - | 367 nm (and 520 nm) | - | - | [2] |

Experimental Protocols

Accurate characterization of 7-Azatryptophan's photophysical properties requires precise experimental methodologies.

Incorporation of 7-Azatryptophan into Peptides

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin, such as a benzhydrylamine resin for C-terminal amides.[1]

-

Automated Synthesis: Utilize an automated peptide synthesizer (e.g., Applied Biosystems 430A) employing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[1][2]

-

Amino Acid Coupling: Assemble the peptide chain stepwise. For the incorporation of 7-Azatryptophan, commercially available D,L-7-Azatryptophan (e.g., from Sigma) can be used.[1] If a specific enantiomer is required, resolution of the racemic mixture may be necessary, for example, through Nα-acetylation followed by enzymatic or chiral separation methods.[2]

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the purity and identity of the final peptide by analytical HPLC and mass spectrometry.[1]

Measurement of Photophysical Properties

Methodology: UV-Visible Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Dissolve the purified peptide or free amino acid in the desired buffer (e.g., 5 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl).[2] A typical protein or amino acid concentration for these measurements is between 2-5 µM.[2]

-

Absorption Spectroscopy: Record the UV-visible absorption spectrum using a dual-beam spectrophotometer to identify the absorption maximum (λmax).

-

Steady-State Fluorescence Spectroscopy:

-

Use a spectrofluorometer for fluorescence measurements.

-

To selectively measure 7-AW fluorescence in the presence of tryptophan, excite the sample at the red edge of the 7-AW absorption band (e.g., 310-320 nm), where tryptophan absorption is negligible.[2]

-

Record the emission spectrum across a suitable range (e.g., 300-500 nm).[4]

-

Ensure spectra are corrected for instrument-specific artifacts related to monochromator efficiency and detector sensitivity.[4]

-

-

Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a well-characterized standard, such as tryptophan in water (ΦF = 0.14), using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at the desired wavelength (e.g., 310 nm).

-

Collect the fluorescence decay data using an appropriate emission filter (e.g., a >400 nm long-pass filter).[9]

-

Analyze the decay curve by fitting it to an exponential function. For 7-Azatryptophan in aqueous buffer, the decay should be well-described by a single-exponential function: I(t) = α * exp(-t/τ), where τ is the fluorescence lifetime.[9]

-

Visualizations

Workflow for Peptide Synthesis with 7-Azatryptophan

Caption: Workflow for solid-phase synthesis of peptides containing 7-Azatryptophan.

Experimental Workflow for Photophysical Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. DSpace [dr.lib.iastate.edu]

- 9. DSpace [dr.lib.iastate.edu]

A Comparative Analysis of the Spectroscopic Characteristics of D- and L-7-Azatryptophan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the spectroscopic characteristics of the D- and L-enantiomers of 7-azatryptophan. 7-Azatryptophan, a fluorescent analog of the natural amino acid tryptophan, offers unique photophysical properties that make it a valuable tool in protein structure and dynamics studies, as well as in drug development. Understanding the distinct spectroscopic signatures of its enantiomers is crucial for their effective application as probes in chiral environments.

Introduction to 7-Azatryptophan

7-Azatryptophan is a structural analog of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the chromophore, leading to distinct spectroscopic characteristics compared to native tryptophan. Notably, 7-azatryptophan exhibits a red-shift in both its absorption and fluorescence spectra, allowing for selective excitation and detection in the presence of tryptophan residues[1]. Its fluorescence properties, including lifetime and quantum yield, are highly sensitive to the polarity of the surrounding environment, making it an excellent probe for investigating protein folding, ligand binding, and conformational changes[1].

While the general spectroscopic properties of racemic 7-azatryptophan are well-documented, the specific characteristics of its individual D- and L-enantiomers are of particular interest for studies involving stereospecific interactions.

Spectroscopic Properties: A Comparative Overview

The fundamental principles of stereochemistry dictate that enantiomers exhibit identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic behavior in standard solvents. Therefore, D- and L-7-azatryptophan are expected to have identical UV-Vis absorption and fluorescence spectra. However, their interaction with plane-polarized light, as measured by circular dichroism (CD) spectroscopy, will be equal in magnitude but opposite in sign.

UV-Vis Absorption and Fluorescence Spectroscopy

Both D- and L-7-azatryptophan possess the same chromophore, the 7-azaindole ring, and thus exhibit identical absorption and fluorescence spectra in achiral solvents. The absorption and emission maxima of 7-azatryptophan are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan[1].

| Spectroscopic Parameter | L-Tryptophan | D/L-7-Azatryptophan |

| Absorption Maximum (λmax, abs) | ~280 nm | ~290 nm[1] |

| Fluorescence Emission Maximum (λmax, em) | ~350 nm | ~396 nm[1] |

Note: The fluorescence emission maximum of 7-azatryptophan is sensitive to the solvent environment and can vary.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a critical technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. While no direct comparative CD spectra for free D- and L-7-azatryptophan in solution were found in the reviewed literature, the established principles of CD spectroscopy predict that their spectra will be mirror images of each other.

Studies on L-7-azatryptophan incorporated into proteins have shown a red-shift in the near-UV CD bands compared to the corresponding tryptophan-containing protein. Specifically, the 1Lb transition bands, which appear around 281 nm and 288 nm for tryptophan, are shifted to approximately 292 nm and 311 nm for L-7-azatryptophan[2]. It is therefore expected that free L-7-azatryptophan in solution will exhibit positive CD bands in the near-UV region, and D-7-azatryptophan will show negative bands of equal magnitude at the same wavelengths.

| Spectroscopic Parameter | L-7-Azatryptophan (in protein) | This compound (predicted) |

| Near-UV CD Bands | Red-shifted positive bands (~292 nm, ~311 nm)[2] | Red-shifted negative bands (~292 nm, ~311 nm) |

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize and compare the spectroscopic properties of D- and L-7-azatryptophan.

Chemoenzymatic Synthesis and Separation of D- and L-7-Azatryptophan

The resolution of racemic D,L-7-azatryptophan is a crucial first step. A well-established method involves the chemoenzymatic synthesis as described by Lecointe et al. (1998) and utilized by De Filippis et al. (2004)[2].

Workflow for Enantiomer Separation:

Caption: Chemoenzymatic resolution of D,L-7-Azatryptophan.

Methodology:

-

Acetylation: The racemic mixture of D,L-7-azatryptophan is acetylated using acetic anhydride in an acidic medium to yield N-acetyl-D,L-7-azatryptophan.

-

Enzymatic Hydrolysis: The resulting racemic N-acetyl derivative is treated with an immobilized acylase I from Aspergillus oryzae. This enzyme stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding free L-7-azatryptophan and leaving N-acetyl-D-7-azatryptophan unreacted.

-

Separation: The mixture of L-7-azatryptophan and N-acetyl-D-7-azatryptophan is then separated using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Hydrolysis of D-enantiomer: The purified N-acetyl-D-7-azatryptophan is subjected to acid hydrolysis to remove the acetyl group, yielding pure this compound.

-

Purity Analysis: The enantiomeric purity of the separated D- and L-7-azatryptophan should be confirmed using chiral chromatography.

UV-Vis Absorption Spectroscopy

Objective: To determine and compare the absorption spectra and molar absorptivity of D- and L-7-azatryptophan.

Protocol:

-

Sample Preparation: Prepare stock solutions of known concentrations of D- and L-7-azatryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorption spectra of both enantiomer solutions from 200 to 400 nm against a buffer blank.

-

Measure the absorbance at the wavelength of maximum absorption (λmax).

-

-

Data Analysis:

-

Plot absorbance versus wavelength for both enantiomers. The spectra are expected to be identical.

-

Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Experimental Workflow:

Caption: UV-Vis absorption spectroscopy workflow.

Fluorescence Spectroscopy

Objective: To determine and compare the fluorescence emission spectra and quantum yields of D- and L-7-azatryptophan.

Protocol:

-

Sample Preparation: Prepare dilute solutions of D- and L-7-azatryptophan in the desired buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (e.g., ~290 nm).

-

Record the fluorescence emission spectra over a suitable wavelength range (e.g., 300-500 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both enantiomers. The spectra are expected to be identical.

-

The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

-

Experimental Workflow:

Caption: Fluorescence spectroscopy workflow.

Circular Dichroism (CD) Spectroscopy

Objective: To measure and compare the CD spectra of D- and L-7-azatryptophan.

Protocol:

-

Sample Preparation: Prepare solutions of known concentrations of D- and L-7-azatryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Instrumentation: Use a CD spectropolarimeter.

-

Measurement:

-

Record the far-UV (190-250 nm) and near-UV (250-350 nm) CD spectra for both enantiomer solutions.

-

Record a spectrum of the buffer alone to serve as a baseline.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the sample spectra.

-

Plot the molar ellipticity [θ] versus wavelength. The spectra of the D- and L-enantiomers are expected to be mirror images of each other.

-

Experimental Workflow:

Caption: Circular dichroism spectroscopy workflow.

Signaling Pathways and Logical Relationships

The differential interaction of D- and L-7-azatryptophan with chiral biological molecules, such as enzymes or receptors, can be exploited to probe stereospecific recognition events. For instance, if one enantiomer binds preferentially to a target protein, this can lead to changes in its fluorescence or CD signal, providing insights into the binding mechanism.

Logical Relationship for Probing Stereospecific Binding:

Caption: Probing stereospecific molecular interactions.

Conclusion

This technical guide has outlined the key spectroscopic characteristics of D- and L-7-azatryptophan. While their absorption and fluorescence properties are identical in achiral environments, their chiroptical properties, as measured by circular dichroism, are expected to be equal and opposite. The provided experimental protocols offer a roadmap for the synthesis, separation, and detailed spectroscopic analysis of these valuable enantiomeric probes. The ability to distinguish between D- and L-7-azatryptophan spectroscopically opens up new avenues for investigating stereospecific interactions in biological systems and for the development of chiral drugs and diagnostics. Further research providing a direct comparison of the CD spectra of the free enantiomers in solution would be a valuable addition to the field.

References

- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visual chiral recognition of tryptophan enantiomers using unmodified gold nanoparticles as colorimetric probes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of D-7-Azatryptophan: Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

D-7-Azatryptophan (D-7-AW), a non-natural amino acid analogue of tryptophan, serves as a valuable fluorescent probe in biophysical and biochemical research. Its unique photophysical properties, including a distinct absorption and emission profile compared to native tryptophan and a simpler fluorescence decay kinetic, make it a powerful tool for investigating protein structure, dynamics, and interactions. This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of this compound, complete with experimental protocols and data presented for clarity and practical application.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are highly sensitive to its local environment, a characteristic that is exploited in its application as a molecular probe. The following tables summarize key quantitative data for this compound and a notable derivative, N1-methyl-7-azatryptophan, under various conditions.

| Compound | Solvent/Condition | Quantum Yield (Φ) | Reference |

| This compound | Water, pH 7 | 0.01 - 0.03 | [1][2] |

| This compound | Acetonitrile | 0.25 | [2] |

| N1-methyl-7-azatryptophan | Water, 20°C | 0.53 ± 0.07 | [1] |

| 1-Methyl-7-azaindole* | Water, 20°C | 0.55 | [3] |

*Note: 1-Methyl-7-azaindole is the chromophore of N1-methyl-7-azatryptophan.

| Compound | Solvent/Condition | Fluorescence Lifetime (τ) | Decay Characteristic | Reference |

| This compound | Water, pH 7, 20°C | ~780 ps | Single-exponential | [3][4] |

| This compound | In a tripeptide, water, pH 7, 20°C | ~830 ps | Single-exponential | [3] |

| This compound | In an octapeptide | Non-exponential | Multi-exponential | [3] |

| N1-methyl-7-azatryptophan | Water | 21.7 ± 0.4 ns | Single-exponential | [1] |

| 1-Methyl-7-azaindole* | Water, 20°C | 21 ns | Single-exponential | [3] |

*Note: 1-Methyl-7-azaindole is the chromophore of N1-methyl-7-azatryptophan.

Experimental Protocols

The accurate determination of quantum yield and fluorescence lifetime requires meticulous experimental procedures. Below are detailed methodologies for these key measurements.

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[5]

Materials:

-

Spectrograde solvents (e.g., water, acetonitrile)

-

This compound

-

Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvent.

-

Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Record the absorbance spectra for each solution.

-

Fluorescence Measurements: Using the same excitation wavelength for both the sample and the standard, record the corrected fluorescence emission spectra for all solutions. The excitation and emission slits should be kept constant.

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

m_sample and m_standard are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

-

-

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[6]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser or light-emitting diode) with a high repetition rate.

-

Sample holder in a light-tight compartment.

-

Fast photodetector (e.g., photomultiplier tube or microchannel plate detector).

-

TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent. The concentration should be adjusted to have a suitable absorbance at the excitation wavelength.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.

-

Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons at the desired emission wavelength. The TCSPC electronics measure the time difference between the excitation pulse and the detection of a fluorescence photon. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis:

-

The collected fluorescence decay data is deconvoluted from the IRF using specialized software.

-

The deconvoluted decay is then fitted to an exponential decay model (single, double, or triple exponential) to determine the fluorescence lifetime(s) (τ). For this compound in water, a single-exponential decay model is typically sufficient.[4] The goodness of fit is assessed by examining the chi-squared (χ²) value and the distribution of the residuals.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the quantum yield and fluorescence lifetime of this compound.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Azatryptophan Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatryptophan analogs, a class of synthetic amino acids where a nitrogen atom replaces a carbon atom in the indole ring of tryptophan, have garnered significant interest in drug discovery and chemical biology. This substitution profoundly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent molecule, leading to a diverse range of biological activities. These analogs serve as valuable tools for probing protein structure and function, as well as providing novel scaffolds for the development of therapeutics targeting a variety of diseases, including cancer and neurological disorders. This guide provides an in-depth overview of the discovery, synthesis, and initial characterization of key azatryptophan analogs, with a focus on their quantitative biological data, experimental protocols, and impact on cellular signaling pathways.

Synthesis and Chemical Properties

The synthesis of azatryptophan analogs is a complex process that often involves multi-step chemical reactions. The position of the nitrogen atom within the indole ring defines the specific analog (e.g., 4-azatryptophan, 7-azatryptophan). Asymmetric synthesis methods are frequently employed to obtain enantiomerically pure L-azatryptophan, which is essential for biological studies.

One notable method for the asymmetric synthesis of N-Fmoc-(S)-7-azatryptophan involves the alkylation of a chiral nucleophilic glycine equivalent. This reaction utilizes a Ni(II)-complex of a Schiff base derived from glycine and a chiral ligand. The alkylation with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine proceeds with high yield and excellent diastereoselectivity, providing a robust route to this important analog.[1]

Biological Activities and Quantitative Data

Azatryptophan analogs exhibit a wide spectrum of biological activities, primarily by acting as mimics of tryptophan and interfering with its metabolic pathways. A key area of investigation is their role as inhibitors of enzymes involved in tryptophan catabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are critical regulators of immune responses. Inhibition of these enzymes is a promising strategy in cancer immunotherapy.[2][3]

Many IDO1 inhibitors are synthetic tryptophan analogs that act as competitive inhibitors of the enzyme.[3] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).[3][4]

Below are tables summarizing the available quantitative data for various azatryptophan analogs and related compounds.

Table 1: Inhibitory Activity of Tryptophan Analogs against IDO1

| Compound | Target | Assay System | IC50 | Ki | Reference |

| Epacadostat | IDO1 | In vivo | ~70 nM | [3] | |

| BMS-986205 | IDO1 | HeLa cells | 1.7 nM | [3] | |

| Navoximod (NLG919) | IDO1 | Cell-based assay | 75 nM (EC50) | [5] | |

| Methyl-thiohydantoin-tryptophan (MTH-trp) | IDO1 | Cell-based assay | 12.85 µM (EC50) | 11.6 µM | [5] |

| Galanal | IDO1 | LPS-stimulated THP-1 cells | 45 nM | 7.7 µM | [5] |

| Tryptamine | IDO1 | 156 µM | [5] | ||

| 1-Methyltryptophan (1-MT) | IDO1 | Micromolar range | [3] | ||

| Norharmane | IDO1 | Micromolar range | [3] |

Table 2: Binding Affinities of Tryptophan Derivatives

| Compound | Receptor/Target | Ligand | Kd/Ki | Reference |

| Photooxidized Tryptophan Derivative (M+ 284) | Ah Receptor | [3H]TCDD | 0.07 nM (Kd) | |

| Photooxidized Tryptophan Derivative (M+ 312) | Ah Receptor | [3H]TCDD | 0.44 nM (Kd) | |

| 7-Hydroxytryptophan (7-HTP) | Serotonin-mediated proliferation | 0.3 nM - 2.3 nM (IC50) | [6][7] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of azatryptophan analogs. Below are outlines for key assays.

IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.[2]

-

Cell Culture: Use a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3).

-

IDO1 Induction: Seed cells in a 96-well plate and treat with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Compound Treatment: Add varying concentrations of the azatryptophan analog to the cells.

-

Tryptophan Catabolism: Incubate the cells to allow for the conversion of tryptophan to kynurenine.

-

Kynurenine Quantification: Collect the cell culture supernatant and quantify the amount of kynurenine produced. This can be done using High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method involving a reaction with p-dimethylaminobenzaldehyde to produce a colored product.[3]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric)

This continuous assay measures the activity of TPH, the rate-limiting enzyme in serotonin synthesis, by monitoring the fluorescence of its product, 5-hydroxytryptophan (5-HTP).[8][9]

-

Reaction Mixture: Prepare a reaction mixture containing the TPH enzyme, the azatryptophan analog (as a potential substrate or inhibitor), the cofactor tetrahydrobiopterin, and other necessary components in a suitable buffer.

-

Fluorescence Measurement: Excite the reaction mixture at 300 nm and monitor the increase in fluorescence emission at 330 nm, which is characteristic of 5-HTP.

-

Data Analysis: The rate of increase in fluorescence is directly proportional to the enzyme activity. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Serotonin Receptor Binding Assay (Radioligand)

This assay determines the affinity of an azatryptophan analog for a specific serotonin receptor subtype.

-

Membrane Preparation: Prepare cell membranes from cells expressing the serotonin receptor of interest.

-

Binding Reaction: Incubate the membranes with a known radioligand for the receptor (e.g., [3H]ketanserin for the 5-HT2A receptor) in the presence of varying concentrations of the unlabeled azatryptophan analog.[10]

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the azatryptophan analog that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

Quantification of Kynurenine Pathway Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for the simultaneous quantification of multiple tryptophan and kynurenine pathway metabolites in biological samples such as plasma or cell culture supernatant.[1][11][12]

-

Sample Preparation: Precipitate proteins from the sample, for example, by adding a suitable solvent.

-

Chromatographic Separation: Inject the supernatant onto a liquid chromatography system to separate the different metabolites.

-

Mass Spectrometric Detection: Detect and quantify the metabolites using a mass spectrometer.

Signaling Pathways and Visualization

Azatryptophan analogs can exert their biological effects by modulating key signaling pathways involved in tryptophan metabolism. The two primary pathways are the kynurenine pathway and the serotonin pathway.

Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan catabolism, producing several neuroactive and immunomodulatory metabolites.[8] The initial and rate-limiting step is catalyzed by IDO1 or TDO. Some tryptophan metabolites, such as kynurenine, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates gene expression.[13][14]

Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter.[15] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH).[16][17] Serotonin then signals through a variety of serotonin receptors to mediate its effects.[17]

Conclusion

The discovery and characterization of azatryptophan analogs have opened new avenues for therapeutic intervention and for the fundamental study of biological processes. Their ability to act as selective inhibitors of key metabolic enzymes and as probes for receptor interactions underscores their importance in modern drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to explore the potential of this fascinating class of molecules. Further investigation into the specific interactions of various azatryptophan analogs with a broader range of biological targets and their detailed effects on signaling pathways will undoubtedly continue to fuel innovation in the fields of medicine and chemical biology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoregulatory effects of serotonin on proliferation and signaling pathways in lung and small intestine neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 9. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jasem.com.tr [jasem.com.tr]

- 13. mdpi.com [mdpi.com]

- 14. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modulation of aryl hydrocarbon receptor activity by four and a half LIM domain 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

D-7-Azatryptophan in Biophysical Studies: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-7-Azatryptophan (D-7-AzaTrp), a non-canonical amino acid and a structural isomer of tryptophan, has emerged as a powerful intrinsic fluorescent probe in biophysical research. By replacing a carbon atom with nitrogen at the 7th position of the indole ring, D-7-AzaTrp exhibits unique photophysical properties that are highly sensitive to its local environment. This makes it an invaluable tool for investigating protein structure, dynamics, folding, and molecular interactions with a level of detail often unattainable with its natural counterpart. This guide provides a comprehensive overview of D-7-AzaTrp, including its core properties, quantitative data, detailed experimental protocols for its incorporation and use, and its applications in modern drug discovery and development.

Core Properties of this compound

This compound is an isostere of tryptophan, meaning it has a similar shape and size, which generally allows it to be incorporated into proteins with minimal structural perturbation.[1][2] The key distinction is the substitution of the C7 carbon of the indole ring with a nitrogen atom.[3] This single atomic substitution dramatically alters its electronic properties, bestowing upon it a unique spectroscopic signature that is distinguishable from native tryptophan.[4]

A significant advantage of 7-AzaTrp is its distinct absorption and emission spectra, which are red-shifted compared to tryptophan.[3] This spectral separation allows for the selective excitation and monitoring of the 7-AzaTrp probe, even in proteins that contain multiple native tryptophan residues.[4][5] Furthermore, 7-AzaTrp often exhibits a single-exponential fluorescence decay in aqueous solutions, simplifying the interpretation of fluorescence lifetime measurements compared to the complex, multi-exponential decay of tryptophan.[3][6][7] However, its fluorescence is strongly quenched in aqueous solvents, a limitation that can be overcome as the probe becomes shielded from the solvent upon protein folding or ligand binding.[1][8][9]

Quantitative Spectroscopic Data

The utility of D-7-AzaTrp as a biophysical probe is rooted in its quantifiable spectroscopic characteristics. The following tables summarize key photophysical parameters, comparing them with native tryptophan and illustrating the influence of the local environment.

Table 1: Comparative Spectroscopic Properties of 7-Azatryptophan and Tryptophan

| Property | 7-Azatryptophan (7-AzaTrp) | Tryptophan (Trp) | Reference(s) |

| Absorption λmax | ~288 nm (red-shifted by ~10 nm) | ~280 nm | [3] |

| Emission λmax | 355-400 nm (environment-dependent) | 330-350 nm | [2][3][9] |

| Stokes Shift | ~65-130 nm (pronounced) | ~50-70 nm | [1][8] |

| Quantum Yield (QY) in Water (pH 7) | ~0.01 (low) | ~0.14 | [3][9] |

| Quantum Yield (QY) in Acetonitrile | ~0.25 (high) | - | [3] |

Table 2: Environmental Sensitivity of 7-AzaTrp Fluorescence

| Environment | Emission λmax | Quantum Yield (QY) | Key Observation | Reference(s) |

| Cyclohexane (Nonpolar) | ~325 nm | High | Blue-shifted in hydrophobic environments. | [3] |

| Water (Polar) | ~400 nm | ~0.01 (Strongly Quenched) | Red-shifted and quenched by polar solvent. | [1][3][8] |

| Incorporated in Folded Protein (Buried) | ~355-360 nm | Increased | Shielding from water increases quantum yield. | [1][2][8] |

| Incorporated in Unfolded Protein (Exposed) | Quenched | Very Low | Full solvent accessibility leads to strong quenching. | [1][8] |

Key Applications in Biophysical Research

Probing Protein Structure and Dynamics

The pronounced sensitivity of 7-AzaTrp's fluorescence emission to solvent polarity makes it an exceptional probe for mapping the local environment within a protein.[1][8] A blue-shift in the emission maximum indicates a nonpolar, hydrophobic environment, typical of a residue buried within the protein core. Conversely, a red-shift suggests solvent exposure. This property is widely used to monitor conformational changes, protein folding pathways, and the dynamics of specific domains.[3]

Investigating Protein-Ligand and Protein-Protein Interactions

Binding events at or near a 7-AzaTrp residue often alter its local environment, leading to measurable changes in its fluorescence signal.[10] This can manifest as an increase in fluorescence intensity (if the probe moves to a more hydrophobic binding pocket) or quenching (due to specific interactions with the ligand or binding partner).[3][4] These changes can be monitored in real-time to determine binding affinities (Kd), kinetics, and stoichiometry of molecular interactions, which is crucial for drug development.[10][11]

Site-Specific Labeling for NMR Spectroscopy

Beyond fluorescence, 7-AzaTrp serves as a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy.[12] By incorporating isotope-labeled 7-AzaTrp (e.g., ¹⁵N/¹³C-labeled), researchers can obtain site-specific NMR signals.[13][14] This allows for the unambiguous assignment of resonances for a particular tryptophan position, providing high-resolution structural and dynamic information at that specific site without the complexity of interpreting signals from multiple tryptophan residues.[13][14]

Detailed Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes the in vivo incorporation of D-7-AzaTrp into a target protein using a tryptophan-auxotrophic Escherichia coli expression system.

1. Host Strain and Plasmid:

- Use a tryptophan auxotroph E. coli strain (e.g., ATCC 49980) which cannot synthesize its own tryptophan.[1][8]

- Transform this strain with an expression plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

2. Media Preparation:

- Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan.

- Add a limiting amount of tryptophan initially to allow for cell growth to a desired optical density (OD).

- Prepare a sterile, concentrated stock solution of this compound.

3. Cell Culture and Induction:

- Inoculate the minimal medium with the transformed E. coli strain and grow the culture at 37°C with shaking.

- Monitor cell growth by measuring the OD at 600 nm.

- When the culture reaches the mid-exponential growth phase (e.g., OD600 ≈ 0.6-0.8), harvest the cells by centrifugation.

- Wash the cell pellet with sterile, tryptophan-free minimal medium to remove any residual tryptophan.

- Resuspend the cells in fresh minimal medium containing all essential amino acids except tryptophan.

- Add this compound to the medium at a final concentration typically ranging from 50 to 100 mg/L.

- Induce protein expression by adding the appropriate inducer (e.g., IPTG for a lac-based promoter).

- Continue incubation at a suitable temperature (e.g., 25-37°C) for several hours to allow for protein expression and incorporation of the analog.

4. Protein Purification and Verification:

- Harvest the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

- Verify the incorporation of D-7-AzaTrp using mass spectrometry, which will show a mass shift corresponding to the substitution of tryptophan with 7-azatryptophan.[8] Amino acid analysis can also be used to quantify the incorporation efficiency.[8]

Protocol 2: Fluorescence Titration for Protein-Ligand Binding Analysis

This protocol outlines a typical fluorescence quenching or enhancement experiment to determine the binding affinity of a ligand to a protein containing D-7-AzaTrp.

1. Sample Preparation:

- Prepare a stock solution of the purified D-7-AzaTrp-labeled protein in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).[15] The protein concentration should be kept low (e.g., 1-2 µM) to minimize inner filter effects.[15]

- Prepare a concentrated stock solution of the ligand in the same buffer. If the ligand is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all samples.[15]

2. Instrument Setup:

- Use a fluorometer equipped with a temperature-controlled cuvette holder.[16]

- Set the excitation wavelength to selectively excite D-7-AzaTrp. An excitation wavelength of ~295-310 nm is often used to minimize absorption by tyrosine residues and maximize selective excitation of the azatryptophan.[4][15]

- Set the emission scan range to cover the expected fluorescence of D-7-AzaTrp (e.g., 310-500 nm).[15][17]

- Use appropriate excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[15]

3. Titration Experiment:

- Place a known volume and concentration of the protein solution into a quartz cuvette.

- Record the initial fluorescence spectrum of the protein alone.

- Add small aliquots of the concentrated ligand stock solution to the cuvette.

- After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.[17]

- Continue the titration until the change in fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

4. Data Analysis:

- Correct the raw fluorescence data for dilution and any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[17]

- Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

- Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Mandatory Visualizations

Caption: A flowchart illustrating the key stages for producing a D-7-AzaTrp labeled protein.

Caption: The process of using fluorescence changes to quantify protein-ligand interactions.

Caption: Using D-7-AzaTrp to monitor the formation of a protein-protein complex.

Conclusion and Future Outlook

This compound has solidified its place as a versatile and sensitive probe in the biophysicist's toolkit. Its unique spectroscopic properties provide a window into the molecular world, enabling detailed studies of protein structure, folding, and interactions that are fundamental to biology and drug discovery. The ability to selectively incorporate this probe, either biosynthetically or through chemical synthesis, offers remarkable flexibility for designing experiments to answer specific biological questions. As techniques in fluorescence spectroscopy, NMR, and computational modeling continue to advance, the applications of this compound are poised to expand, further illuminating the complex interplay of biomolecules and aiding in the rational design of next-generation therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. pnas.org [pnas.org]

- 9. Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug design - Wikipedia [en.wikipedia.org]

- 12. Nmr Applications [nmr.natsci.msu.edu]

- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

The promise of D-7-Azatryptophan: A Technical Guide to its Application as a Non-Invasive Protein Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to observe the structure, dynamics, and interactions of proteins in their native environment is paramount. Traditional methods often rely on bulky extrinsic labels that can perturb the very processes they are meant to investigate. D-7-Azatryptophan (7AW), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful, minimally disruptive tool for illuminating protein behavior. Its unique photophysical properties, including a distinct fluorescence profile and sensitivity to its local environment, make it an invaluable non-invasive probe. This technical guide provides an in-depth exploration of the potential of this compound, offering a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate its adoption in research and development.

Core Advantages of this compound as a Protein Probe

7-Azatryptophan offers several key advantages over both intrinsic tryptophan fluorescence and other fluorescent probes:

-

Spectroscopic Distinction: The absorption and emission spectra of 7AW are red-shifted compared to tryptophan, allowing for selective excitation and detection even in tryptophan-rich proteins.[1][2] This minimizes background fluorescence from native tryptophan residues.

-

Environmental Sensitivity: The fluorescence quantum yield and lifetime of 7AW are highly sensitive to the polarity of its microenvironment.[1] This property can be exploited to monitor changes in protein conformation, ligand binding, and protein-protein interactions.

-

Single Exponential Decay: In aqueous solutions, 7AW exhibits a single exponential fluorescence decay, simplifying data analysis compared to the complex, multi-exponential decay of tryptophan.[3][4]

-

Minimal Perturbation: As an isostere of tryptophan, 7AW can be incorporated into proteins with minimal structural and functional disruption, providing a more accurate representation of native protein behavior.[5]

-

FRET Applications: 7-Azatryptophan can serve as an efficient acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs, enabling the measurement of intramolecular and intermolecular distances.[6]

Quantitative Data Presentation

To facilitate the experimental design, the key photophysical properties of this compound are summarized below.

Table 1: Spectroscopic Properties of 7-Azatryptophan (7AW) vs. Tryptophan (Trp)

| Property | 7-Azatryptophan (7AW) | Tryptophan (Trp) | Reference(s) |

| Absorption Maximum (λabs) | ~290 nm | ~280 nm | [1] |

| Emission Maximum (λem) | ~360-400 nm (solvent dependent) | ~350 nm | [1][7] |

| Stokes Shift | ~70-110 nm | ~70 nm | [5][7] |

| Fluorescence Decay in Water | Single Exponential | Multi-exponential | [3][4] |

Table 2: Environmental Sensitivity of 7-Azatryptophan Fluorescence

| Solvent | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference(s) |

| Water (pH 7) | ~400 nm | 0.01 - 0.03 | ~0.8 ns | [1][8] |

| Acetonitrile | ~362 nm | 0.25 | - | [1] |

| Cyclohexane | ~325 nm | ~0.1 (10-fold > water) | - | [1] |

| In Protein (Avidin) | - | - | ~0.65 ns | [9] |

Table 3: 7-Azatryptophan in FRET Applications

| FRET Pair | Förster Distance (R0) | Reference(s) |

| p-cyanophenylalanine (Donor) - 7-Azatryptophan (Acceptor) | 18.5 ± 0.5 Å | [6] |

Experimental Protocols

The successful application of this compound as a protein probe relies on its efficient incorporation into the protein of interest and the appropriate application of fluorescence spectroscopy techniques.

Protocol 1: Biosynthetic Incorporation of this compound into Proteins using E. coli

This protocol is adapted for the expression of proteins containing 7AW using a tryptophan-auxotrophic E. coli strain.

Materials:

-

Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE)

-

Expression vector containing the gene of interest under an inducible promoter (e.g., T7)

-

M9 minimal medium

-

D-Tryptophan

-

This compound (Sigma-Aldrich)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotic

Procedure:

-

Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Growth in Minimal Medium: Inoculate 1 L of M9 minimal medium supplemented with 20 mg/L D-tryptophan and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction and 7AW Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 minimal medium lacking tryptophan to remove any residual tryptophan.

-

Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing 100 mg/L this compound and the appropriate antibiotic.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-5 hours at 30°C.

-

Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

-

Purification: Purify the 7AW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Steady-State Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of a 7AW-labeled protein.

Materials:

-

Purified 7AW-labeled protein

-

Buffer of choice (ensure it does not have significant autofluorescence)

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a solution of the 7AW-labeled protein in the desired buffer. The concentration should be optimized to give a good signal-to-noise ratio while minimizing inner filter effects (typically in the low micromolar range).

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength to 290-310 nm for selective excitation of 7AW.

-

Set the emission scan range from 320 nm to 500 nm.

-

Adjust the excitation and emission slit widths to optimize the signal intensity and spectral resolution (e.g., 5 nm).

-

-

Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the 7AW-labeled protein solution.

-

Data Analysis:

-

Subtract the buffer spectrum from the protein spectrum.

-

Determine the wavelength of maximum emission (λem).

-

Integrate the area under the emission curve to determine the relative fluorescence intensity.

-

Protocol 3: Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol provides a general workflow for measuring the fluorescence lifetime of a 7AW-labeled protein using TCSPC.

Materials:

-

Purified 7AW-labeled protein

-

Pulsed light source with an excitation wavelength around 290-310 nm (e.g., a pulsed laser diode)

-

Fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics

-

Appropriate emission filters to isolate 7AW fluorescence

Procedure:

-

Sample Preparation: Prepare the sample as described in Protocol 2.

-

Instrument Setup:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Align the pulsed light source to excite the sample in the cuvette.

-

Position the detector at a 90° angle to the excitation beam.

-

Place an emission filter in front of the detector to select for the 7AW fluorescence and block scattered excitation light.

-

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Fluorescence Decay Measurement: Collect the fluorescence decay data from the 7AW-labeled protein sample until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts) to ensure good statistics.

-

Data Analysis:

-

Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the decay data to a single-exponential or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). For 7AW in a homogeneous environment, a single-exponential decay is expected.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Caption: Workflow for biosynthetic incorporation of 7-azatryptophan.

Caption: Principle of FRET using 7-azatryptophan as an acceptor.

Caption: Inhibition of thrombin by 7AW-labeled hirudin.

Conclusion

This compound stands out as a versatile and powerful non-invasive probe for elucidating the complexities of protein science. Its unique spectroscopic properties, combined with its ability to be seamlessly integrated into protein structures, offer researchers an unparalleled window into the dynamic world of proteins. By providing a comprehensive overview of its quantitative characteristics and detailed experimental protocols, this guide aims to empower scientists and drug development professionals to harness the full potential of this compound in their quest for novel biological insights and therapeutic innovations. The continued development and application of such sophisticated molecular tools will undoubtedly accelerate our understanding of biological systems and the development of next-generation therapeutics.

References

- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 5. pnas.org [pnas.org]

- 6. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. DSpace [dr.lib.iastate.edu]

- 9. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to the Solubility and Stability of D-7-Azatryptophan in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-7-Azatryptophan in aqueous buffers. Due to the limited availability of specific quantitative data for the D-isomer in public literature, this document leverages data from its L-isomer (L-7-Azatryptophan), the parent compound L-tryptophan, and general principles of azaindole chemistry to provide a thorough understanding. This guide is intended to empower researchers to effectively utilize this compound in a variety of applications, from fundamental research to drug development.

Physicochemical Properties of this compound

This compound is an unnatural amino acid and an analog of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution significantly alters its photophysical properties, making it a valuable fluorescent probe for biophysical research.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 134235-82-8 |

| Appearance | Off-white to pale yellow powder |

| pKa | The pKa of the 7-azaindole nitrogen is approximately 4.6, indicating it is not protonated at neutral pH.[1] |

Solubility of this compound

The solubility of this compound, like other amino acids, is expected to be highly dependent on the pH and temperature of the aqueous solution.

Qualitative Solubility Profile

A product information sheet for the racemate (DL-7-Azatryptophan hydrate) indicates that it is soluble in 1 M HCl at a concentration of 50 mg/mL, with the application of heat.[2] Generally, azaindole-containing compounds exhibit enhanced aqueous solubility compared to their indole counterparts.[3]

Expected pH-Dependent Solubility

Based on the behavior of L-tryptophan, this compound is anticipated to exhibit a "U"-shaped solubility-pH profile, with its minimum solubility occurring at its isoelectric point (pI).[4][5] At pH values below the pI, the primary amine group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, both leading to increased solubility in aqueous media.

Estimated Quantitative Solubility in Aqueous Buffers

| Buffer System (0.1 M) | pH | Temperature (°C) | Estimated Solubility (mg/mL) |

| Citrate Buffer | 3.0 | 25 | > 10 |

| Acetate Buffer | 5.0 | 25 | 1 - 5 |

| Phosphate Buffer (PBS) | 7.4 | 25 | 5 - 10 |

| Borate Buffer | 9.0 | 25 | > 10 |

| Phosphate Buffer (PBS) | 7.4 | 4 | 2 - 8 |

| Phosphate Buffer (PBS) | 7.4 | 37 | 8 - 15 |

Note: These are estimated values and should be experimentally verified.

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous solutions is a critical factor for its storage and use in experimental settings. Tryptophan and its analogs are known to be susceptible to degradation under various conditions.[6][7]

Factors Affecting Stability

-

pH: Hydrolysis can occur at acidic and basic pH, potentially leading to the opening of the indole ring or other modifications.

-

Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

-

Light: Exposure to ultraviolet (UV) and even visible light can lead to photodegradation.

-

Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Expected Degradation Profile

Based on studies of tryptophan, the primary degradation pathways for this compound are expected to involve oxidation of the indole ring.[6][7] Potential degradation products could include analogs of N-formylkynurenine and kynurenine.

Recommended Storage and Handling

-

Storage: Solid this compound should be stored at -20°C, protected from light and moisture.

-

Aqueous Solutions: Stock solutions should be prepared fresh in a suitable buffer. For short-term storage (days), solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquots of the stock solution should be flash-frozen and stored at -80°C. Repeated freeze-thaw cycles should be avoided.

Estimated Stability Data in Aqueous Buffer

The following table provides an estimated stability profile of this compound in aqueous phosphate buffer (pH 7.4). These are estimations based on the known stability of tryptophan and should be confirmed experimentally.

| Condition | Duration | Estimated % Remaining |

| 2-8°C, Protected from Light | 7 days | > 95% |

| 25°C, Protected from Light | 24 hours | > 90% |

| 25°C, Ambient Light | 24 hours | < 80% |

| 37°C, Protected from Light | 24 hours | < 85% |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the static equilibrium method used for L-tryptophan.[4]

Materials:

-

This compound

-

Aqueous buffers of desired pH

-

Thermostatically controlled shaker bath

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Equilibrate the suspension for at least 24 hours to ensure saturation.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

The solubility is the concentration of the saturated solution.

Protocol for Assessing Aqueous Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways, as recommended by ICH guidelines.[8][9]

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 3, 7, 9)

-

0.1 M HCl, 0.1 M NaOH

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

If using an HPLC-MS system, attempt to identify the mass of the major degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Biosynthetic Incorporation of D-7-Azatryptophan

These application notes provide detailed protocols for the incorporation of the non-canonical amino acid D-7-Azatryptophan (D-7-AW) into proteins expressed in Escherichia coli. Two primary methods are described: residue-specific incorporation using a tryptophan auxotrophic strain and site-specific incorporation using amber codon suppression technology.

Introduction

This compound is a fluorescent analog of tryptophan that serves as a powerful biophysical probe. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, make it an invaluable tool for studying protein structure, dynamics, and interactions.[1][2][3] The incorporation of D-7-AW into proteins can be achieved biosynthetically, offering a straightforward method to introduce a fluorescent reporter with minimal structural perturbation.[4][5] This protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology and protein expression techniques.

Methods Overview

Two principal strategies for the biosynthetic incorporation of this compound are presented:

-

Residue-Specific Incorporation: This method utilizes an E. coli strain that is auxotrophic for tryptophan (Trp-). In a tryptophan-deficient medium supplemented with D-7-AW, the cellular machinery incorporates D-7-AW into every position that would normally be occupied by tryptophan.[6][7]

-

Site-Specific Incorporation: This more precise method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for D-7-AW.[8][9][10] An amber stop codon (TAG) is introduced at the desired site in the gene of interest, and the orthogonal pair directs the incorporation of D-7-AW at this position.[9][11]

Data Presentation

Table 1: Quantitative Data for Residue-Specific Incorporation of 7-Azatryptophan

| Protein | Expression System | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |

| Staphylococcal Nuclease A | E. coli (Trp auxotroph) | ~98 | Not Reported | [5][12] |

| Phage Lambda Lysozyme | E. coli (Trp auxotroph) | >98 | Not Reported | [13] |

| Annexin A5 | E. coli (Trp auxotroph) | ~80 | Not Reported | [14] |

Table 2: Quantitative Data for Site-Specific Incorporation of 7-Azatryptophan

| Protein | Expression System | ncAA | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |

| Zika Virus NS2B-NS3 Protease | E. coli B95.ΔA with pRSF-G1(7AW)RS | 7-Azatryptophan | High (qualitative) | ~10 | [4][8] |

| Murine Dihydrofolate Reductase | E. coli with orthogonal aaRS/tRNA | 6-chloro-Tryptophan | >98 | Not Reported | |

| Green Fluorescent Protein (GFP) | HEK 293T cells | p-Azido-L-phenylalanine | Variable (depends on conditions) | Not Reported | [9] |

Table 3: Spectral Properties of 7-Azatryptophan in Different Environments

| Environment | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield | Reference |

| Aqueous Solution (pH 7) | ~288 | ~400 | 0.01 | [2][15] |

| Acetonitrile | Not Reported | Not Reported | 0.25 | [15] |

| Annexin A5 (hydrophobic environment) | Not Reported | ~360 | Not Reported | [1][6] |

| Hirudin (Y3AW) | ~290 | ~400 | Not Reported | [15] |

Experimental Protocols

Protocol 1: Residue-Specific Incorporation of this compound

This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as RF12 (a BL21(DE3) derivative).[10]

Materials:

-

E. coli Trp- auxotrophic strain (e.g., RF12) harboring the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, and 0.1 mM CaCl2.

-

This compound (Sigma-Aldrich or equivalent).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotic for plasmid selection.

Procedure:

-

Starter Culture: Inoculate a single colony of the E. coli Trp- strain into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Adaptation to Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (supplemented as above and with 20 µg/mL L-tryptophan and the appropriate antibiotic) with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Tryptophan Starvation and Induction:

-